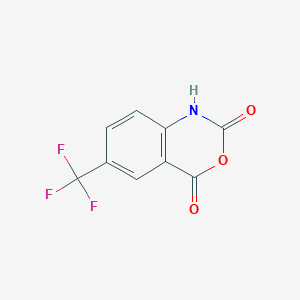

6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Description

BenchChem offers high-quality 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-6-5(3-4)7(14)16-8(15)13-6/h1-3H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMDXJUAHDROHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707254 | |

| Record name | 6-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781-94-2 | |

| Record name | 6-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Key Building Block in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)isatoic Anhydride

5-(Trifluoromethyl)isatoic anhydride, a derivative of 1H-benzo[d][1][2]oxazine-2,4-dione, stands as a pivotal intermediate in the synthesis of complex nitrogen-containing heterocyclic structures. These scaffolds, including quinazolines, quinazolinones, and benzodiazepines, are central to numerous pharmaceutically active compounds.[2][3] The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position is a cornerstone of modern medicinal chemistry. This group is prized for its ability to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4][5][6] As such, 5-(trifluoromethyl)isatoic anhydride is not merely a reagent but a strategic tool for drug development professionals seeking to optimize lead compounds.

This guide provides a detailed, field-proven protocol for the synthesis of 5-(trifluoromethyl)isatoic anhydride, grounded in established chemical principles. It is designed for researchers and scientists, offering not just a series of steps, but an in-depth understanding of the causality behind the experimental choices, ensuring both reproducibility and safety.

Strategic Approach: Retrosynthetic Analysis

The most direct and reliable synthetic pathway to isatoic anhydrides is the cyclization of the corresponding anthranilic acid. For our target molecule, the logical precursor is 2-amino-5-(trifluoromethyl)benzoic acid . The core transformation involves the introduction of a carbonyl group that bridges the amino and carboxylic acid functionalities. While several carbonylating agents exist, phosgene (COCl₂) remains a highly efficient and historically significant reagent for this purpose, forming the basis of our primary protocol.

Core Protocol: Phosgenation of 2-Amino-5-(trifluoromethyl)benzoic Acid

This method is adapted from the robust and well-documented procedure for synthesizing the parent isatoic anhydride, as detailed in Organic Syntheses.[7] The underlying principle is the reaction of the anthranilic acid derivative with phosgene in an acidic aqueous medium. The acid protonates the starting material to aid solubility and the phosgene acts as a dehydrative cyclizing agent.

Extreme Caution: Phosgene is a highly toxic and corrosive gas. This entire procedure must be conducted in a certified, high-performance chemical fume hood by personnel trained in handling acutely toxic materials. All associated apparatus must be gas-tight.

Materials and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 2-Amino-5-(trifluoromethyl)benzoic acid | C₈H₆F₃NO₂ | 205.13 | 328-03-0 | Starting material |

| Concentrated Hydrochloric Acid (~37%) | HCl | 36.46 | 7647-01-0 | Corrosive |

| Phosgene | COCl₂ | 98.92 | 75-44-5 | Extremely Toxic |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | |

| Concentrated Ammonium Hydroxide | NH₄OH | 35.04 | 1336-21-6 | For scrubber |

Equipment:

-

Three-necked round-bottom flask (2 L capacity)

-

Mechanical stirrer (Hershberg stirrer recommended for efficient mixing)

-

Gas inlet tube with a sintered glass gas-dispersing tip

-

Thermometer

-

Gas outlet connected to a series of safety flasks and a gas scrubber containing ammonium hydroxide

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Experimental Protocol

-

Preparation of the Starting Material Solution:

-

In the 2 L three-necked flask, dissolve 205.1 g (1.0 mole) of 2-amino-5-(trifluoromethyl)benzoic acid in a mixture of 1 L of deionized water and 126 mL of concentrated hydrochloric acid. Gentle warming may be required to achieve complete dissolution.

-

Filter the resulting solution to remove any particulate impurities.

-

-

Reaction Setup:

-

Assemble the apparatus within a certified chemical fume hood. Equip the flask with the mechanical stirrer, gas inlet tube (connected to a phosgene cylinder via a safety flask), and a gas outlet/thermometer assembly. The outlet must be connected to a scrubber system to neutralize excess phosgene.

-

Ensure the gas-dispersing tip is submerged well below the surface of the liquid.

-

-

Phosgenation:

-

Begin rapid stirring of the solution.[7]

-

Introduce a steady stream of phosgene gas into the solution. The rate should be controlled such that bubbles escape slowly into the ammonia scrubber (approx. 2-3 bubbles per second).

-

The product, 5-(trifluoromethyl)isatoic anhydride, will begin to precipitate shortly after the phosgene introduction starts.[7]

-

The reaction is exothermic. Monitor the temperature closely and regulate the phosgene flow to ensure the temperature does not exceed 50°C. Exceeding this temperature can lead to the formation of undesired byproducts.[7]

-

Continue the addition of phosgene for 3-5 hours, or until the rate of gas absorption significantly decreases, indicating the reaction is nearing completion.

-

-

Product Isolation and Purification:

-

Once the reaction is complete, stop the phosgene flow and disconnect the cylinder. Pass a stream of dry air or nitrogen through the reaction mixture to purge any residual phosgene into the scrubber.

-

Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with three 500 mL portions of cold deionized water to remove residual acid and salts.

-

Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically high, in the range of 85-95%.

-

Workflow Diagram

Fig. 1: Synthesis Workflow

Safer Alternative Protocol: Oxidation of 5-(Trifluoromethyl)isatin

Recognizing the significant hazards associated with phosgene, an alternative route employing the oxidation of an isatin precursor is highly recommended. This method avoids the use of acutely toxic gases and offers a safer, more accessible pathway for many laboratories.

Principle and Causality

This synthesis proceeds via the oxidative cleavage of the 2,3-carbon-carbon bond of the isatin ring.[2] Oxidizing agents like hydrogen peroxide, in the presence of an acid catalyst, can effectively insert an oxygen atom, leading to the formation of the six-membered anhydride ring.[8] This approach is advantageous as it often proceeds under milder conditions and with a more favorable safety profile.

Outline of Procedure

-

Suspension: Suspend 5-(trifluoromethyl)isatin in a suitable acidic medium, such as glacial acetic acid or formic acid.[8]

-

Oxidation: Slowly add a solution of hydrogen peroxide (e.g., 30-50% H₂O₂) dropwise to the suspension, while maintaining the temperature with slight cooling (e.g., 25-40°C).[8]

-

Reaction & Isolation: Stir the mixture for a designated period (e.g., 1-2 hours) after the addition is complete. The product typically precipitates from the reaction mixture.[8]

-

Purification: Collect the solid by filtration, wash with water, and dry to yield 5-(trifluoromethyl)isatoic anhydride.

This method provides a valuable alternative that aligns with modern principles of green and sustainable chemistry by eliminating a highly hazardous reagent.

Conclusion

5-(Trifluoromethyl)isatoic anhydride is an indispensable building block for the synthesis of advanced pharmaceutical intermediates. The choice of synthetic protocol—be it the highly efficient phosgenation route or the safer isatin oxidation method—should be guided by the available laboratory infrastructure, safety protocols, and the scale of the synthesis. By understanding the chemical principles behind each step, researchers can confidently and safely produce this valuable compound, accelerating the discovery and development of next-generation therapeutics.

References

- WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof.

-

Isatoic Anhydride. Organic Syntheses Procedure. [Link]

-

Synthesis of isatoic anhydride derivatives (microreview). ResearchGate. [Link]

-

isatoic anhydride synthesis. Sciencemadness Discussion Board. [Link]

- CN104402840B - Synthesis process of isatoic anhydride.

- CN101973955A - Method for synthesizing isatoic anhydride.

-

Copper-catalyzed N-arylation of isatoic anhydride with unsymmetrical iodonium salt at room temperature. Shodhganga. [Link]

-

Preparation of isatoic anhydride from phthalimide. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. PubMed. [Link]

-

Safety Data Sheet: Trifluoroacetic anhydride. Carl ROTH. [Link]

- US4316020A - Preparation of isatoic anhydrides.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ResearchGate. [Link]

-

Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Royal Society of Chemistry. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Material Safety Data Sheet - Isatoic Anhydride, 98% (Titr.). Cole-Parmer. [Link]

-

125570 - Trifluoromethanesulfonic anhydride - Safety Data Sheet. DC Fine Chemicals. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Isatoic Anhydride | C8H5NO3. PubChem. [Link]

-

Preparation of Optically Pure α-Trifluoromethyl-α-amino Acids from N-Tosyl-2-trifluoromethyl-2-alkyloxycarbonyl Aziridine. ResearchGate. [Link]

Sources

- 1. WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US4316020A - Preparation of isatoic anhydrides - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-(Trifluoromethyl)isatoic Anhydride: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for modulating the physicochemical and biological properties of drug candidates. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a molecule's efficacy, bioavailability, and pharmacokinetic profile. This guide provides a comprehensive overview of a key building block in this field: 5-(trifluoromethyl)isatoic anhydride. We will delve into its historical context, synthetic pathways, chemical properties, and its burgeoning role in the development of novel therapeutics.

A Historical Perspective: The Evolution of Isatoic Anhydrides

The story of 5-(trifluoromethyl)isatoic anhydride is built upon the foundation of its parent molecule, isatoic anhydride. The synthesis of isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) was first reported in 1883 by Friedländer and Wleügel, who prepared it from anthranil and ethyl chloroformate. Initially named "anthranilic carboxylic acid," it was later renamed "isatoic acid" by Kolbe after he synthesized it via the oxidation of isatin. The term "isatoic anhydride" was ultimately proposed by Erdmann in 1899 and has been adopted since.[1]

For decades, isatoic anhydride and its derivatives have been recognized as versatile intermediates in organic synthesis. Their ability to serve as precursors to a wide array of nitrogen-containing heterocycles, such as quinazolines, quinolones, and benzodiazepines, has cemented their importance in medicinal chemistry.[1] The advent of organofluorine chemistry in the 20th century set the stage for the development of fluorinated analogs like 5-(trifluoromethyl)isatoic anhydride, driven by the increasing demand for novel drug candidates with enhanced properties.

While a definitive first synthesis of 5-(trifluoromethyl)isatoic anhydride is not prominently documented in readily available literature, its development is intrinsically linked to the broader exploration of trifluoromethylated building blocks for pharmaceuticals and agrochemicals. The general synthetic strategies for substituted isatoic anhydrides, developed over many years, have been adapted for the preparation of this specific and valuable compound.

Synthesis and Mechanistic Insights

The preparation of 5-(trifluoromethyl)isatoic anhydride is a multi-step process that begins with commercially available starting materials. The most common and industrially viable route involves the synthesis of the key intermediate, 4-(trifluoromethyl)anthranilic acid, followed by cyclization to form the desired anhydride.

Step 1: Synthesis of 4-(Trifluoromethyl)anthranilic Acid

A common precursor for 4-(trifluoromethyl)anthranilic acid is 4-chloro-3-nitrobenzotrifluoride. The synthesis proceeds through a two-step sequence: amination followed by reduction of the nitro group.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)anthranilic Acid

-

Amination of 4-chloro-3-nitrobenzotrifluoride: 4-chloro-3-nitrobenzotrifluoride is reacted with ammonia in a suitable solvent under pressure and elevated temperature. This nucleophilic aromatic substitution reaction replaces the chlorine atom with an amino group.

-

Reduction of the Nitro Group: The resulting 2-nitro-4-(trifluoromethyl)aniline is then subjected to a reduction reaction to convert the nitro group to an amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid).

-

Work-up and Isolation: Following the reduction, the reaction mixture is neutralized, and the 4-(trifluoromethyl)anthranilic acid is isolated by precipitation and filtration. Further purification can be achieved by recrystallization.

Causality in Experimental Choices:

-

Choice of Starting Material: 4-chloro-3-nitrobenzotrifluoride is an attractive starting material due to the reactivity of the chlorine atom towards nucleophilic substitution, activated by the electron-withdrawing nitro and trifluoromethyl groups.

-

Reaction Conditions for Amination: The use of elevated temperature and pressure is necessary to overcome the activation energy barrier for the nucleophilic aromatic substitution.

-

Choice of Reducing Agent: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. However, for scalability, metal-acid reductions can be more cost-effective.

Diagram: Synthetic Pathway to 4-(Trifluoromethyl)anthranilic Acid

Sources

Navigating the Synthesis and Procurement of 6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: A Technical Guide

Introduction: The Significance of a Trifluoromethylated Benzoxazinedione Scaffold

For researchers and professionals in drug development and materials science, the incorporation of fluorine-containing motifs is a cornerstone of modern molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When integrated into a privileged scaffold like the 2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, also known as isatoic anhydride, it creates a versatile building block for a new generation of pharmaceuticals and functional materials. This guide provides an in-depth technical overview of 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, focusing on its synthesis due to its limited direct commercial availability.

Part 1: Commercial Availability Assessment

A thorough market survey reveals that 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is not a readily available, off-the-shelf compound from major chemical suppliers. Its specialized nature necessitates a custom synthesis approach. However, the key precursor, 2-amino-5-(trifluoromethyl)benzoic acid , is commercially available from several reputable sources. This availability is the critical starting point for a feasible and efficient synthesis of the target molecule.

Commercial Suppliers of the Key Precursor: 2-Amino-5-(trifluoromethyl)benzoic acid (CAS: 83265-53-6)

| Supplier | Purity | Available Quantities | Notes |

| Biosynth | Information not specified | 1 g, 2 g, 5 g, 10 g | White crystalline solid, soluble in water[1]. |

| Aceschem | ≥ 98% | Available upon request | Provides NMR, MSDS, HPLC, and COA documentation[2]. |

| Manchester Organics | 96% | Custom pack sizes | Lead time of 4-6 weeks is indicated[3]. |

| Fisher Scientific | 95% | 250 mg, 1 g | Offered under the Thermo Scientific Chemicals brand[4]. |

| Various Indian Suppliers | >98% | Bulk quantities | Marketed as an intermediate for pharmaceuticals and agrochemicals[5]. |

This data indicates that researchers can reliably procure the necessary starting material in various quantities and purities to suit their specific research and development needs.

Part 2: Synthetic Strategy and Experimental Protocol

The most established and direct method for synthesizing isatoic anhydrides is the cyclization of the corresponding anthranilic acid. This is typically achieved through the use of phosgene or a less hazardous phosgene equivalent.

Synthetic Workflow Diagram

Caption: A diagram illustrating the one-step synthesis of the target compound from its commercially available precursor.

Detailed Experimental Protocol: Phosgene-Mediated Cyclization

This protocol is adapted from a general and reliable procedure for the synthesis of isatoic anhydrides from anthranilic acids.[6]

Disclaimer: This procedure involves the use of phosgene , a highly toxic and hazardous chemical. All operations must be conducted in a certified and properly functioning chemical fume hood by trained personnel with appropriate personal protective equipment (PPE), including respiratory protection. Safer alternatives like diphosgene or triphosgene can be used, but they also require stringent safety measures as they can decompose to phosgene.[7]

Materials and Reagents:

-

2-Amino-5-(trifluoromethyl)benzoic acid

-

Phosgene (or an equivalent like triphosgene)

-

Anhydrous dioxane or Tetrahydrofuran (THF)

-

Dry nitrogen or argon gas

-

Standard laboratory glassware (three-necked flask, condenser, gas inlet tube, mechanical stirrer)

-

Scrubber system for unreacted phosgene (e.g., concentrated sodium hydroxide solution)

Procedure:

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future solvent, and a reflux condenser connected to a gas outlet leading to a scrubber system is assembled. The entire apparatus must be thoroughly dried and purged with an inert gas (nitrogen or argon).

-

Dissolution of the Starting Material: 2-Amino-5-(trifluoromethyl)benzoic acid is dissolved in anhydrous dioxane or THF in the reaction flask. Gentle warming may be necessary to achieve complete dissolution.

-

Introduction of Phosgene: With vigorous stirring, a stream of phosgene gas is introduced into the solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained, typically between 20-50°C, using a cooling bath if necessary.[6]

-

Reaction Monitoring and Product Precipitation: The reaction progress can be monitored by the precipitation of the product, 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, which is typically a solid. The introduction of phosgene is continued until the absorption of the gas significantly decreases.

-

Work-up and Isolation:

-

Once the reaction is complete, the system is purged with an inert gas to remove any residual phosgene.

-

The precipitated solid is collected by vacuum filtration.

-

The product is washed with cold, dry solvent (dioxane or THF) and then with a non-polar solvent like hexane to facilitate drying.

-

The resulting solid is dried under vacuum to yield the final product.

-

Alternative Phosgene-Free Synthesis

For laboratories not equipped to handle phosgene, an alternative two-step method can be employed using ethyl chloroformate followed by cyclization with thionyl chloride.[8]

-

Formation of the Ethoxycarbonyl Intermediate: 2-Amino-5-(trifluoromethyl)benzoic acid is reacted with ethyl chloroformate in the presence of a base (e.g., sodium carbonate) in an aqueous acetone mixture. This reaction forms the N-ethoxycarbonyl derivative.

-

Cyclization: The isolated intermediate is then treated with thionyl chloride in an inert solvent like THF at room temperature to induce cyclization and formation of the desired isatoic anhydride.

Part 3: Physicochemical Properties and Spectroscopic Data (Predicted)

While experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₉H₄F₃NO₃ |

| Molecular Weight | 231.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be high, likely >200°C with decomposition, similar to unsubstituted isatoic anhydride (243°C)[9]. |

| Solubility | Likely sparingly soluble in water, with better solubility in polar aprotic organic solvents like DMSO and DMF. |

| ¹H NMR | Aromatic protons would appear in the downfield region, with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The N-H proton would likely be a broad singlet. |

| ¹⁹F NMR | A sharp singlet corresponding to the -CF₃ group. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, and two distinct carbonyl (C=O) stretching bands for the anhydride moiety. |

Part 4: Applications in Research and Development

The 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione scaffold is a highly valuable intermediate for several reasons:

-

Pharmaceutical Synthesis: Isatoic anhydrides are well-established precursors for the synthesis of quinazolinones, a class of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10] The presence of the trifluoromethyl group can enhance the pharmacological profile of these derivatives.

-

Agrochemicals: Many modern herbicides and pesticides are based on nitrogen-containing heterocyclic structures. The reactivity of the isatoic anhydride ring allows for the construction of complex molecules with potential agrochemical applications.

-

Materials Science: The ability of isatoic anhydrides to release carbon dioxide upon reaction makes them useful as blowing agents in the polymer industry.[9] The trifluoromethyl group can impart unique properties such as thermal stability and hydrophobicity to the resulting polymers.

Conclusion

While 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is not a stock chemical, its synthesis is readily achievable through well-documented chemical transformations. The commercial availability of its direct precursor, 2-amino-5-(trifluoromethyl)benzoic acid, provides a solid foundation for its preparation in a laboratory setting. The strategic importance of this trifluoromethylated building block in medicinal chemistry and materials science underscores the value of the synthetic protocols outlined in this guide for advancing research and development in these fields.

References

-

Sciencemadness Discussion Board. (2014, September 8). isatoic anhydride synthesis. Retrieved from [Link]

-

Organic Syntheses. isatoic anhydride. Retrieved from [Link]

- Google Patents. (n.d.). US5981749A - Process for producing isatoic anhydrides.

-

Wikipedia. (n.d.). Isatoic anhydride. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, October 20). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Retrieved from [Link]

- Google Patents. (n.d.). US4369316A - 3,1 Benzoxazine 2,4-dione.

- Google Patents. (n.d.). CN101973955A - Method for synthesizing isatoic anhydride.

-

ACS Publications. (2023, September 18). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemistry of 2H‐3,1‐benzoxazine‐2,4‐(1H)dione (isatoic anhydride) 3. One step synthesis of 2,3‐dihydro‐4,1,6‐benzoxadiazonine‐5,7‐(1H,6H)diones. Retrieved from [Link]

- Google Patents. (n.d.). WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof.

-

ResearchGate. (n.d.). Photochemical trifluoromethylation of alkenes with trifluoromethylsulfonyl-pyridinium salt accompanied by SO₂ insertion: Synthesis of trifluoromethylated 4H-benzo[e][6][11][12]thiadiazine 1,1-dioxides. Retrieved from [Link]

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

ResearchGate. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][11]oxazine-2,4-diones. Retrieved from [Link]

-

National Institutes of Health. (2023, January 16). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. Retrieved from [Link]

- Google Patents. (n.d.). SU446126A3 - Method for continuous production of anthranilic acid and / or isatoic anhydride.

-

IndiaMART. (n.d.). 2-amino-5-(trifluoromethyl)benzoic Acid. Retrieved from [Link]

-

Acta Chimica Slovenica. (n.d.). synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

-

ResearchGate. (n.d.). A Green Chemistry Approach to the Synthesis of Isatoic Anhydrides from Anthranilic Acid Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). Retrieved from [Link]

-

SciSpace. (n.d.). The synthesis of 1,2,4-benzotriazines. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. aceschem.com [aceschem.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 2-Amino-5-(trifluoromethyl)benzoic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 2-amino-5-(trifluoromethyl)benzoic Acid - Cas No: 83265-53-6 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Sciencemadness Discussion Board - isatoic anhydride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. US5981749A - Process for producing isatoic anhydrides - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of 2-Amino-5-(trifluoromethyl)benzamides via Reaction of 5-(Trifluoromethyl)isatoic Anhydride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the reaction of 5-(trifluoromethyl)isatoic anhydride with primary amines, a critical transformation in medicinal chemistry for synthesizing valuable 2-amino-5-(trifluoromethyl)benzamide intermediates. These scaffolds are prevalent in a wide range of biologically active molecules. This guide details the underlying reaction mechanism, offers a robust and validated experimental protocol, provides troubleshooting advice, and discusses the significance of this chemical moiety in modern drug discovery.

Introduction: The Strategic Importance of the Trifluoromethyl-Benzamide Scaffold

The 2-amino-5-(trifluoromethyl)benzamide core is a privileged scaffold in medicinal chemistry. The trifluoromethyl (-CF3) group is a key pharmacophore known to enhance metabolic stability, improve receptor binding affinity, and increase the bioavailability of drug candidates by modifying their lipophilicity and electronic properties.[1] Benzamide derivatives themselves are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

The reaction of 5-(trifluoromethyl)isatoic anhydride with primary amines offers a direct, efficient, and atom-economical route to access this important class of compounds.[3] The process is characterized by its operational simplicity and the spontaneous evolution of carbon dioxide, which drives the reaction to completion. Understanding and mastering this reaction is essential for chemists involved in the synthesis of novel therapeutic agents.

Reaction Mechanism: Acylation and Decarboxylation Cascade

The reaction proceeds through a well-established nucleophilic addition-elimination mechanism at one of the anhydride's carbonyl carbons.[4][5] The primary amine acts as the nucleophile.

The process can be dissected into three key steps:

-

Nucleophilic Attack: The lone pair of the primary amine's nitrogen atom attacks the more electrophilic carbonyl carbon (C4) of the isatoic anhydride ring. This forms a tetrahedral intermediate.

-

Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the heterocyclic ring to form an unstable N-carboxyanthranilic acid derivative.

-

Decarboxylation: This intermediate readily undergoes decarboxylation (loss of CO2), a thermodynamically favorable process that serves as the driving force for the reaction, to yield the final 2-amino-5-(trifluoromethyl)benzamide product.[6]

Caption: Figure 1: Reaction Mechanism

Experimental Protocol

This protocol provides a general method for the synthesis of a representative 2-amino-5-(trifluoromethyl)benzamide. It should be adapted based on the specific properties (e.g., reactivity, solubility) of the primary amine being used.

Materials and Reagents

-

5-(Trifluoromethyl)isatoic anhydride (1.0 eq.)

-

Primary amine (1.0 - 1.2 eq.)

-

Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., THF, Acetonitrile)

-

Deionized water

-

Brine solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask equipped with a magnetic stir bar

-

Condenser (optional, for reactions at elevated temperatures)

-

Nitrogen or Argon inlet

-

Addition funnel (for liquid amines)

-

Stirring hotplate

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[7]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood. Isatoic anhydrides can be respiratory irritants.[7][8]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Isatoic anhydride is moisture-sensitive and should be handled under a dry atmosphere.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 5-(trifluoromethyl)isatoic anhydride (1.0 eq.).

-

Solvent Addition: Add a suitable anhydrous aprotic solvent, such as DMF, to dissolve or suspend the anhydride. The typical concentration is 0.2-0.5 M.

-

Amine Addition:

-

For solid amines: Add the primary amine (1.0-1.1 eq.) in one portion to the stirred suspension.

-

For liquid amines: Dissolve the primary amine (1.0-1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature over 5-10 minutes. A slight exotherm may be observed.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can often be visually monitored by the dissolution of the anhydride and the gentle evolution of CO2 gas. The reaction is typically complete within 1 to 4 hours. For less reactive amines, heating to 50-80 °C may be required.[11] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting anhydride is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature (if heated).

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate (EtOAc).

-

Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

Dry the combined organic layer over anhydrous MgSO4 or Na2SO4.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-(trifluoromethyl)benzamide.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy.

Summary of Typical Reaction Conditions

| Amine Type | Equivalents | Solvent | Temperature | Time (h) | Typical Yield |

| Aliphatic (e.g., Butylamine) | 1.05 | DMF | Room Temp. | 1-2 | >90% |

| Aromatic (e.g., Aniline) | 1.1 | Acetonitrile | 50 °C | 2-4 | 80-95% |

| Hindered (e.g., t-Butylamine) | 1.2 | DMF | 80 °C | 4-8 | 60-80% |

| Heterocyclic (e.g., 2-Aminopyridine) | 1.1 | THF | Reflux | 3-6 | 75-90% |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | - Low reactivity of the amine (steric hindrance or electronic effects).- Poor quality or wet isatoic anhydride.- Insufficient reaction time/temperature. | - Increase reaction temperature (e.g., to 80 °C).- Use a more polar solvent like DMF or NMP.- Add a slight excess of the amine (1.2 eq.).- Ensure anhydride is dry and of high purity. |

| Formation of Byproducts | - Reaction with solvent (if protic solvent is used).- Dimerization or side reactions at high temperatures. | - Use an anhydrous aprotic solvent.- Avoid excessive heating; find the minimum temperature for a reasonable reaction rate.- Ensure slow addition of the amine to control any exotherm. |

| Difficult Purification | - Residual DMF in the crude product.- Product and starting material have similar polarity. | - Perform multiple aqueous washes during work-up to remove DMF.- Optimize the TLC mobile phase to achieve better separation before attempting column chromatography. Consider a different solvent system (e.g., Dichloromethane/Methanol). |

Applications in Drug Discovery

The 2-amino-5-(trifluoromethyl)benzamide scaffold is a cornerstone for the development of a diverse range of therapeutic agents. Its structural features allow for versatile derivatization at the amino and amide functionalities, enabling chemists to fine-tune the pharmacological properties of the molecule.

Notable applications include:

-

Enzyme Inhibitors: The scaffold is found in molecules designed to inhibit various enzymes.[3]

-

Anticancer Agents: Certain derivatives have shown cytotoxic effects against human cancer cell lines.[3]

-

Anticonvulsants: The benzamide class of compounds has been extensively studied for anticonvulsant activity.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. 2-Amino-5-(trifluoromethyl)benzamide|CAS 16499-54-0 [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. myttex.net [myttex.net]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. Sciencemadness Discussion Board - isatoic anhydride condensation - Powered by XMB 1.9.11 [sciencemadness.org]

One-Pot Synthesis of 6-(Trifluoromethyl)quinazolinones: A Senior Application Scientist's Guide

Introduction: The Significance of Trifluoromethylated Quinazolinones in Modern Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] These nitrogen-containing heterocycles exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3] The introduction of a trifluoromethyl (-CF3) group into the quinazolinone core can significantly enhance the therapeutic potential of these molecules. The -CF3 group is known to improve metabolic stability, increase lipophilicity, and enhance bioavailability, making trifluoromethylated quinazolinones highly attractive candidates for drug development.[4]

This application note provides a detailed guide for the efficient one-pot synthesis of 6-(trifluoromethyl)quinazolinones using 5-(trifluoromethyl)isatoic anhydride as a key precursor. We will delve into the underlying reaction mechanisms, provide step-by-step protocols for both conventional and microwave-assisted synthesis, and offer insights into the optimization of reaction conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and explore this promising class of compounds.

Reaction Principle: A Three-Component Cascade to Quinazolinone Formation

The one-pot synthesis of 2,3-disubstituted 6-(trifluoromethyl)quinazolin-4(3H)-ones from 5-(trifluoromethyl)isatoic anhydride is a multicomponent reaction (MCR) that offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.[2] This strategy typically involves the reaction of three key components in a single reaction vessel:

-

5-(Trifluoromethyl)isatoic Anhydride: The foundational building block that provides the trifluoromethylated benzene ring and the C4-carbonyl group of the quinazolinone core.

-

A Primary Amine: This component introduces the substituent at the N3 position of the quinazolinone ring.

-

An Aldehyde or Orthoester: This component provides the carbon atom for the C2 position and its corresponding substituent.

The reaction proceeds through a domino sequence of reactions, where the intermediates are generated and consumed in situ. The generally accepted mechanism involves two main stages:

Stage 1: Ring-Opening of Isatoic Anhydride The reaction is initiated by the nucleophilic attack of the primary amine on the more electrophilic C4-carbonyl group of the 5-(trifluoromethyl)isatoic anhydride. This leads to the ring-opening of the anhydride and the formation of a 2-amino-5-(trifluoromethyl)-N-substituted-benzamide intermediate, with the concurrent release of carbon dioxide.

Stage 2: Condensation and Cyclization The in situ generated 2-aminobenzamide then reacts with the third component.

-

With an Aldehyde: The amino group of the benzamide condenses with the aldehyde to form a Schiff base (imine) intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the imine carbon, followed by dehydration or oxidation, yields the final 2,3-disubstituted 6-(trifluoromethyl)quinazolin-4(3H)-one.

-

With an Orthoester: The orthoester serves as a precursor to an electrophilic species that reacts with the 2-aminobenzamide, leading to cyclization and formation of the quinazolinone ring.

The efficiency of this one-pot synthesis can often be enhanced through the use of catalysts, such as Brønsted or Lewis acids, or by employing microwave irradiation to accelerate the reaction rates.[5][6]

Visualizing the Synthesis

Experimental Workflow

Caption: General workflow for the one-pot synthesis of 6-(trifluoromethyl)quinazolinones.

Proposed Reaction Mechanism

Caption: Simplified mechanism for the aldehyde-based one-pot synthesis.

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol is adapted from general procedures for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.[5][7]

Materials:

-

5-(Trifluoromethyl)isatoic anhydride

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

p-Toluenesulfonic acid (p-TsOH) (catalyst, optional)[8]

-

Ethanol or Acetic Acid (solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

To a round-bottom flask, add 5-(trifluoromethyl)isatoic anhydride (1.0 mmol), the primary amine (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of p-TsOH (0.1 mmol, optional).

-

Add the chosen solvent (e.g., ethanol or glacial acetic acid, 5-10 mL).

-

Stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.

-

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-8 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into cold water (20-30 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the crude product in a vacuum oven.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.[6][9]

Materials:

-

5-(Trifluoromethyl)isatoic anhydride

-

Substituted primary amine

-

Substituted orthoester (e.g., triethyl orthoformate) or aldehyde

-

Microwave reactor with sealed vessels

-

Solvent (e.g., DMF, ethanol, or solvent-free)

Procedure:

-

In a microwave-safe reaction vessel, combine 5-(trifluoromethyl)isatoic anhydride (1.0 mmol), the primary amine (1.1 mmol), and the orthoester or aldehyde (1.2 mmol).

-

If using a solvent, add a minimal amount (2-3 mL) of a high-boiling polar solvent like DMF. For solvent-free conditions, ensure the reagents are well-mixed.[10]

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). Note: The optimal temperature and time should be determined empirically.

-

After the irradiation is complete, allow the vessel to cool to room temperature.

-

Transfer the reaction mixture to a beaker and add cold water to precipitate the product.

-

Isolate and purify the product as described in Protocol 1 (steps 8-11).

Data and Expected Results

The following table provides a representative, though not exhaustive, list of potential substrates and the expected product classes. Yields are based on analogous reactions reported in the literature for similar isatoic anhydrides and may vary.

| 5-(Trifluoromethyl)isatoic Anhydride (1 eq.) | Primary Amine (1 eq.) | Aldehyde/Orthoester (1 eq.) | Product: 6-(Trifluoromethyl)quinazolin-4(3H)-one | Typical Conditions |

| 1.0 mmol | Aniline | Benzaldehyde | 2,3-Diphenyl-6-(trifluoromethyl) | Acetic acid, reflux, 4h |

| 1.0 mmol | Benzylamine | 4-Chlorobenzaldehyde | 3-Benzyl-2-(4-chlorophenyl)-6-(trifluoromethyl) | Ethanol, reflux, 6h |

| 1.0 mmol | Cyclohexylamine | Triethyl orthoformate | 3-Cyclohexyl-6-(trifluoromethyl) | Microwave, 140°C, 20 min |

| 1.0 mmol | 4-Methoxyaniline | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-3-(4-methoxyphenyl)-6-(trifluoromethyl) | p-TsOH, Ethanol, reflux, 5h |

Troubleshooting and Expert Insights

-

Low Yields: If yields are low, consider increasing the reaction time or temperature. The addition of a catalytic amount of a Brønsted acid like p-TsOH or a Lewis acid like Bi(NO3)3·5H2O can significantly improve the reaction rate and yield.[5][8] For less reactive amines or aldehydes, microwave-assisted synthesis is highly recommended.

-

Side Product Formation: In some cases, particularly with diamines, the formation of bis-benzamide derivatives can occur.[4] Using a slight excess of the isatoic anhydride and carefully controlling the stoichiometry can help minimize this.

-

Purification Challenges: If the product is difficult to crystallize, column chromatography using a gradient of ethyl acetate in hexanes is a reliable purification method.

-

Solvent Choice: The choice of solvent can influence the reaction rate and product purity. Acetic acid can act as both a solvent and a catalyst. For microwave synthesis, high-boiling polar solvents like DMF or NMP are often effective, although solvent-free conditions are environmentally preferable.

Conclusion

The one-pot, three-component synthesis of 6-(trifluoromethyl)quinazolinones from 5-(trifluoromethyl)isatoic anhydride is a robust and versatile method for accessing this important class of heterocyclic compounds. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate a diverse library of novel quinazolinone derivatives for further investigation in drug discovery and development programs. The protocols provided herein offer a solid foundation for synthesizing these valuable molecules, with ample room for optimization and adaptation to specific research needs.

References

-

Malinowski, Z. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 30(18), 3729. [Link]

-

Sulfur‐Promoted Synthesis of 2‐Aroylquinazolin‐4(3H)‐ones by Oxidative Condensation of Anthranilamide and Acetophenones. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Dabiri, M., Tisseh, Z. N., & Bahramian, B. (2011). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. Comptes Rendus Chimie, 14(10), 919-926. [Link]

-

Heravi, M. M., & Zadsirjan, V. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 268. [Link]

-

Al-Harbi, R. A. K. (2021). Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. Journal of Heterocyclic Chemistry, 58(4), 959-971. [Link]

-

Hassanzadeh, F., et al. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 14(1), 1-13. [Link]

-

Heravi, M. M., & Zadsirjan, V. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 268. [Link]

-

El-Sayed, N. F., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(15), 1167-1183. [Link]

-

Abdelkhalek, A. S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

-

Malinowski, Z. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. ResearchGate. [Link]

-

O'Connor, J. M., et al. (2019). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Organic & Biomolecular Chemistry, 17(32), 7563-7567. [Link]

-

A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of4(3H)-Quinazolinones. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Kumar, S., & Singh, S. (2012). Microwave assisted synthesis of quinazolinone using different bases. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 553-555. [Link]

-

Khusanov, D. N., et al. (2025). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Chemistry of Natural Compounds, 61(1), 123-127. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1042. [Link]

-

Hassanzadeh, F., et al. (2012). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(5), 1-7. [Link]

-

Zaytsev, A. V., et al. (2016). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-benzyl-2-[(E)-2-furyl-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1627-1632. [Link]

Sources

- 1. One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions [mdpi.com]

- 2. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]

- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 7. One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines [organic-chemistry.org]

- 8. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]

- 9. Microwave assisted synthesis of quinazolinone - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

The Strategic Role of 6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione in Modern Drug Discovery: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

While specific literature on 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is not abundant, its core structure, a trifluoromethylated isatoic anhydride, represents a highly strategic starting point in drug discovery. This guide elucidates the potential of this scaffold by deconstructing its key components—the trifluoromethyl group and the benzoxazinedione core—and provides detailed protocols for its synthesis, derivatization, and biological screening.

Introduction: A Scaffold of Strategic Importance

The quest for novel therapeutics is often a search for molecular frameworks that are both synthetically versatile and endowed with favorable pharmacological properties. The 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione scaffold, a derivative of isatoic anhydride, is a prime example of such a privileged starting point. Its utility stems from the synergistic combination of two key features:

-

The Trifluoromethyl (-CF3) Group: This ubiquitous functional group in medicinal chemistry is often referred to as a "bioisostere" for a methyl or chloro group, but its impact is far more profound.[1] The incorporation of a -CF3 group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3] Its strong electron-withdrawing nature can also modulate the acidity or basicity of nearby functional groups, influencing the molecule's pharmacokinetic profile.[1] Many successful drugs, such as fluoxetine (Prozac) and celecoxib (Celebrex), owe their efficacy in part to the presence of a trifluoromethyl group.[4]

-

The 2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (Isatoic Anhydride) Core: This heterocyclic system is a highly versatile and reactive intermediate.[5][6] It serves as a convenient precursor for a vast array of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and quinolones, many of which possess significant biological activity.[7] The anhydride moiety is susceptible to nucleophilic attack, providing a straightforward handle for diversification and the construction of compound libraries.[5][6]

The combination of these two components in 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione creates a scaffold with immense potential for the discovery of new drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[8][9]

Physicochemical and Pharmacokinetic Implications

The strategic placement of a trifluoromethyl group on the benzoxazinedione scaffold has predictable and advantageous consequences for drug development, as summarized in the table below.

| Property | Influence of the Trifluoromethyl Group | Rationale |

| Metabolic Stability | Increased | The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the drug's half-life.[2] |

| Lipophilicity | Increased | The -CF3 group is more lipophilic than a hydrogen or methyl group, which can enhance membrane permeability and cell uptake.[2] |

| Binding Affinity | Potentially Increased | The strong dipole of the -CF3 group can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions.[2] |

| Acidity/Basicity | Modulated | As a strong electron-withdrawing group, the -CF3 group can alter the pKa of nearby acidic or basic centers, affecting solubility and target engagement.[1] |

Application in Drug Discovery Workflow

The 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione scaffold can be integrated into a drug discovery program as a versatile building block for generating novel compound libraries. A typical workflow is outlined below.

Caption: Drug discovery workflow using the trifluoromethylated benzoxazinedione scaffold.

Experimental Protocols

Protocol 1: Synthesis of 6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

This protocol describes a general method for the synthesis of the title compound from a commercially available starting material.

Materials:

-

2-Amino-4-(trifluoromethyl)benzoic acid

-

Phosgene (or a phosgene equivalent such as triphosgene)

-

Anhydrous toluene

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 2-amino-4-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous toluene.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes.

-

Addition of Phosgene Source: While stirring, carefully add a solution of phosgene or a phosgene equivalent (e.g., triphosgene, 0.4 equivalents) in toluene to the reaction mixture at room temperature. Caution: Phosgene and its equivalents are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold toluene to remove any unreacted starting material.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione as a white solid.

Protocol 2: Synthesis of a 2-Substituted-6-(trifluoromethyl)quinazolin-4(3H)-one Library

This protocol details the use of 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione as a precursor for the synthesis of a library of quinazolinone derivatives.[10]

Materials:

-

6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

-

A diverse set of primary amines or ammonium acetate

-

A diverse set of aldehydes

-

A suitable solvent (e.g., ethanol, acetic acid)

-

Catalyst (e.g., p-toluenesulfonic acid)[5]

Procedure (One-Pot, Three-Component Reaction):

-

Reaction Setup: In a reaction vessel, combine 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (1 equivalent), an aldehyde (1.1 equivalents), and a primary amine or ammonium acetate (1.2 equivalents) in a suitable solvent.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction time will vary depending on the substrates used.

-

Work-up and Purification: Upon completion, cool the reaction mixture and isolate the crude product. Purify the individual library members using column chromatography or preparative HPLC.

Caption: Synthesis of quinazolinone derivatives from the title scaffold.

Protocol 3: In Vitro Biological Screening - Cell Viability (MTT) Assay

This protocol provides a general method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[11][12][13]

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa)

-

Complete cell culture medium

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione scaffold represents a powerful tool in the arsenal of the medicinal chemist. By leveraging the advantageous properties of the trifluoromethyl group and the synthetic flexibility of the isatoic anhydride core, researchers can efficiently generate diverse libraries of novel heterocyclic compounds with a high potential for biological activity. The protocols outlined in this guide provide a solid foundation for the synthesis, derivatization, and preliminary biological evaluation of compounds based on this promising scaffold, paving the way for the discovery of the next generation of therapeutic agents.

References

- Bogdanov, A. V., & Mironov, V. F. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Chemistry of Heterocyclic Compounds, 52(2), 90–105.

-

Wikipedia. (2023, December 5). Isatoic anhydride. In Wikipedia. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ISATOIC ANHYDRIDE. Retrieved from [Link]

- Duarte, F. J. S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Patel, M., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(4), 2891–2901.

- Bogdanov, A. V., & Mironov, V. F. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Chemistry of Heterocyclic Compounds, 52(2), 90-105.

-

Wikipedia. (2023, October 29). Trifluoromethyl group. In Wikipedia. Retrieved from [Link]

- Google Patents. (n.d.). Isatoic anhydride derivatives and applications thereof.

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). Isatoic anhydride. Retrieved from [Link]

-

ResearchGate. (2025). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (1993). Chemistry of biologically active benzoxazinoids. Retrieved from [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

-

MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]

-

ResearchGate. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Retrieved from [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of isatoic anhydride derivatives (microreview). Retrieved from [Link]

-

Chemistry of Heterocyclic Compounds. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemistry of biologically active benzoxazinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Isatoic Anhydride Reactions with Amines

Welcome to the Technical Support Center for Isatoic Anhydride Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reacting isatoic anhydride with amines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the reaction mechanisms and the rationale behind troubleshooting and optimization strategies. This resource is built on the pillars of scientific integrity, field-proven insights, and authoritative references to ensure your success in the laboratory.

Introduction: The Versatility and Challenges of Isatoic Anhydride

Isatoic anhydride is a highly valuable reagent in organic synthesis, prized for its ability to serve as a precursor to a wide array of nitrogen-containing heterocycles, most notably 2-aminobenzamides and quinazolinones. The reaction with amines is a cornerstone of its utility, providing a direct route to these important scaffolds. However, the reactivity of isatoic anhydride also presents challenges in the form of competing reaction pathways that lead to a variety of byproducts. Understanding and controlling these side reactions is critical for achieving high yields and purity of the desired product.

This guide will delve into the common byproducts encountered, their mechanisms of formation, and practical, field-tested strategies to mitigate their formation.

Core Reaction Pathway: Desired Synthesis of 2-Aminobenzamides

The primary reaction between isatoic anhydride and an amine involves a nucleophilic attack of the amine at the more electrophilic carbonyl group (C4), followed by a ring-opening and decarboxylation cascade to yield the desired 2-aminobenzamide.

Caption: Formation of 2,3-dihydroquinazolin-4(1H)-one byproduct.

Troubleshooting and Prevention:

-

Purity of Reagents: Ensure that the amine and any solvents used are free from aldehyde impurities. Aldehydes can be present as oxidation products in solvents or as impurities in the amine starting material. Purification of the amine and using freshly distilled solvents can mitigate this issue.

-

Reaction Conditions: The presence of an acid catalyst can promote the formation of quinazolinones. [1]If not required for the primary reaction, avoiding acidic conditions can suppress this side reaction.

-

Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also favor the cyclization to the quinazolinone. [2]Running the reaction at the lowest effective temperature can help to minimize this byproduct.

Issue 2: Formation of Benzoylene Urea Derivatives

Question: My reaction is producing a significant amount of a byproduct that appears to be a benzoylene urea. What causes this and how can I avoid it?

Answer:

The formation of benzoylene ureas is another potential side reaction. This pathway is favored when there is an attack at the C2 carbonyl of isatoic anhydride, leading to a ring-opening that forms an isocyanate intermediate, which then cyclizes.

Mechanism of Benzoylene Urea Formation:

The amine can attack the C2 carbonyl group of isatoic anhydride, leading to the formation of an unstable intermediate that rearranges to an isocyanate. This isocyanate can then undergo intramolecular cyclization to form the benzoylene urea.

Caption: Mechanism of benzoylene urea byproduct formation.

Troubleshooting and Prevention:

-

Steric Hindrance of the Amine: This side reaction is more prevalent with sterically hindered amines, which may favor attack at the less sterically hindered C2 carbonyl. [3]If possible, using a less sterically hindered amine can reduce the formation of this byproduct.

-

Reaction Temperature: Elevated temperatures can promote the formation of the isocyanate intermediate. [4]Conducting the reaction at a lower temperature can help to suppress this pathway.

-

Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents may favor the desired reaction, while protic solvents could potentially facilitate the rearrangement to the isocyanate. Experimenting with different solvents may be necessary to optimize the reaction for the desired product.

Issue 3: Self-Condensation of Isatoic Anhydride

Question: I am observing a byproduct that I have identified as anthraniloylanthranilic acid. What is causing the isatoic anhydride to react with itself?

Answer:

Isatoic anhydride can undergo self-condensation, particularly in the presence of moisture, to form anthraniloylanthranilic acid. [5] Mechanism of Self-Condensation:

In the presence of water, isatoic anhydride can hydrolyze to form anthranilic acid. The amino group of the newly formed anthranilic acid can then act as a nucleophile and attack another molecule of isatoic anhydride, leading to the formation of anthraniloylanthranilic acid after ring opening and decarboxylation.

Caption: Self-condensation of isatoic anhydride to form anthraniloylanthranilic acid.

Troubleshooting and Prevention:

-

Anhydrous Conditions: The most critical factor in preventing this side reaction is to maintain strictly anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Purity of Isatoic Anhydride: Use high-purity isatoic anhydride. Older or improperly stored material may have absorbed atmospheric moisture, leading to the presence of anthranilic acid.

-

Order of Addition: Adding the amine to a solution of isatoic anhydride can help to ensure that the amine is the primary nucleophile present to react with the anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for reacting isatoic anhydride with amines?

The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF are commonly used and can facilitate the dissolution of isatoic anhydride. [6]However, the optimal solvent is often substrate-dependent. It is advisable to perform small-scale screening with a few different solvents (e.g., DMF, DMSO, toluene, or even solvent-free conditions) to determine the best conditions for your specific reaction. [7] Q2: How does temperature affect the reaction?

Temperature is a critical parameter. Generally, heating the reaction mixture can increase the reaction rate. [2]However, as discussed, higher temperatures can also promote the formation of byproducts such as benzoylene ureas and quinazolinones. [2][4]It is recommended to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC. If the reaction is sluggish, the temperature can be gradually increased.

Q3: What is the optimal stoichiometry of amine to isatoic anhydride?

Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to ensure complete consumption of the isatoic anhydride. However, a large excess of the amine can sometimes lead to the formation of byproducts, so it is important to carefully control the stoichiometry.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. [6]By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the isatoic anhydride and the formation of the product and any byproducts.

Analytical Methods for Product and Byproduct Identification

Accurate identification and quantification of the desired product and any byproducts are crucial for reaction optimization.

High-Performance Liquid Chromatography (HPLC):